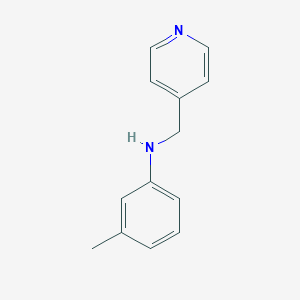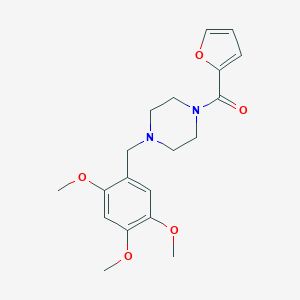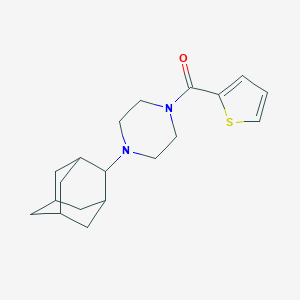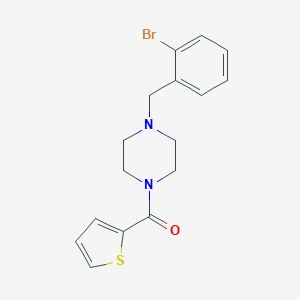
3-methyl-N-(pyridin-4-ylmethyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-methyl-N-(pyridin-4-ylmethyl)aniline is a chemical compound that belongs to the class of anilines. It is commonly known as 4-(4-methylphenyl)-N-(pyridin-4-ylmethyl)aniline or MP4PA. This compound has been extensively studied due to its various applications in scientific research.
Wirkmechanismus
The mechanism of action of 3-methyl-N-(pyridin-4-ylmethyl)aniline is not well understood. However, it is believed to interact with metal ions and form stable complexes. These complexes may have various biological and catalytic properties, which are currently being studied.
Biochemical and physiological effects:
The biochemical and physiological effects of 3-methyl-N-(pyridin-4-ylmethyl)aniline are not well known. However, it has been shown to have low toxicity in various in vitro and in vivo studies. This compound has also been shown to have good solubility in water, which makes it suitable for various biological applications.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-methyl-N-(pyridin-4-ylmethyl)aniline in lab experiments include its high yield and purity, good solubility in water, and low toxicity. However, the limitations include the lack of understanding of its mechanism of action and its limited applications in biological systems.
Zukünftige Richtungen
There are several future directions for the study of 3-methyl-N-(pyridin-4-ylmethyl)aniline. One potential direction is the development of new ligands and metal complexes for various biological and catalytic applications. Another direction is the study of its potential as a fluorescent probe for the detection of metal ions in biological systems. Additionally, further studies are needed to understand its mechanism of action and its potential applications in various biological systems.
Conclusion:
In conclusion, 3-methyl-N-(pyridin-4-ylmethyl)aniline is a chemical compound that has various applications in scientific research. Its synthesis method has been optimized to produce high yields of pure compound. The compound has been studied for its potential as a fluorescent probe and ligand for the synthesis of metal complexes. The mechanism of action and physiological effects of this compound are currently being studied. The advantages of using this compound in lab experiments include its high yield and purity, good solubility in water, and low toxicity. The future directions for the study of this compound include the development of new ligands and metal complexes, the study of its potential as a fluorescent probe, and further understanding of its mechanism of action.
Synthesemethoden
The synthesis of 3-methyl-N-(pyridin-4-ylmethyl)aniline involves the reaction of 4-(4-methylphenyl)-4-pyridinamine with formaldehyde in the presence of a catalyst. The resulting product is then treated with hydrochloric acid to obtain the final compound. This method has been optimized to produce high yields of pure 3-methyl-N-(pyridin-4-ylmethyl)aniline.
Wissenschaftliche Forschungsanwendungen
3-methyl-N-(pyridin-4-ylmethyl)aniline has been used in various scientific research applications. It has been studied for its potential as a fluorescent probe for the detection of metal ions in biological systems. It has also been used as a ligand for the synthesis of metal complexes, which have been studied for their biological and catalytic properties.
Eigenschaften
Produktname |
3-methyl-N-(pyridin-4-ylmethyl)aniline |
|---|---|
Molekularformel |
C13H14N2 |
Molekulargewicht |
198.26 g/mol |
IUPAC-Name |
3-methyl-N-(pyridin-4-ylmethyl)aniline |
InChI |
InChI=1S/C13H14N2/c1-11-3-2-4-13(9-11)15-10-12-5-7-14-8-6-12/h2-9,15H,10H2,1H3 |
InChI-Schlüssel |
PVHUUGKPAJJYPK-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)NCC2=CC=NC=C2 |
Kanonische SMILES |
CC1=CC(=CC=C1)NCC2=CC=NC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[2-(2-Chloro-phenylcarbamoyl)-ethyl]-piperazine-1-carboxylic acid ethyl ester](/img/structure/B248748.png)

![(4-Methoxyphenyl)[4-(4-methylcyclohexyl)piperazin-1-yl]methanone](/img/structure/B248753.png)

![1-(3-Bromobenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B248755.png)
![1-[(4-Chlorophenyl)sulfonyl]-4-cyclopentylpiperazine](/img/structure/B248756.png)
methanone](/img/structure/B248757.png)

![(3-Chlorophenyl){4-[4-(methylsulfanyl)benzyl]piperazin-1-yl}methanone](/img/structure/B248761.png)

![1-(3-Fluorobenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B248766.png)


![1-(2-Methoxybenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B248771.png)